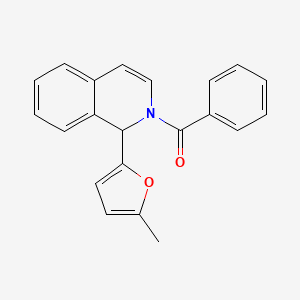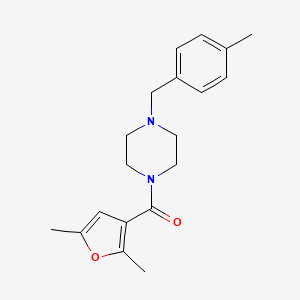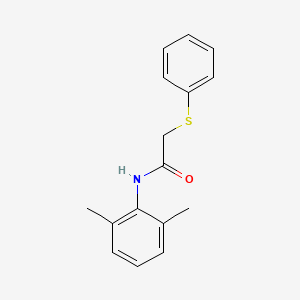
2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, this compound has been investigated for its potential use in organic electronics due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit viral replication and reduce inflammation by inhibiting the production of cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit cell proliferation by arresting the cell cycle in the G2/M phase. Additionally, this compound has been shown to inhibit viral replication by inhibiting the activity of viral enzymes. In terms of its anti-inflammatory effects, studies have shown that this compound can inhibit the production of cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline. One direction is the further investigation of its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Another direction is the study of its potential use in organic electronics, particularly in the development of new materials for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of a tryptamine with an aldehyde in the presence of an acid catalyst. Another method involves the reaction of an isoquinoline with a furan ring in the presence of a palladium catalyst. These methods have been used to synthesize the compound with high yields and purity.
Propiedades
IUPAC Name |
[1-(5-methylfuran-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-15-11-12-19(24-15)20-18-10-6-5-7-16(18)13-14-22(20)21(23)17-8-3-2-4-9-17/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCIHFILDOLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![6-methyl-5-(5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108623.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)
![1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5108642.png)


![3,3,6,6-tetramethyl-9-[4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5108660.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine](/img/structure/B5108668.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)
![2-(allylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5108707.png)